molecular formula C18H19N5O2 B1675285 11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one CAS No. 63257-31-8

11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Cat. No. B1675285
CAS RN: 63257-31-8
M. Wt: 337.4 g/mol
InChI Key: FSKGDOFJFMYNIG-UHFFFAOYSA-N
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Description

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .


Chemical Reactions Analysis

Pyrazole derivatives with antimicrobial activity were constructed and evaluated in vitro for antimicrobial activities against three types of pathogenic bacteria and six fungal strains .

Future Directions

The future directions in the field of pyrazole derivatives are likely to continue focusing on the synthesis and biological activity of these compounds . Given their wide range of pharmacological activities, researchers around the globe are likely to continue studying this skeleton chemically and biologically .

properties

CAS RN

63257-31-8

Product Name

11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H19N5O2/c1-18(25,22-11-9-19-10-12-22)23-15-7-3-2-5-13(15)17(24)21-14-6-4-8-20-16(14)23/h2-9,25H,10-12H2,1H3,(H,21,24)

InChI Key

FSKGDOFJFMYNIG-UHFFFAOYSA-N

SMILES

CC(N1CCN=CC1)(N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)O

Canonical SMILES

CC(N1CCN=CC1)(N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LS 822;  LS-822;  LS822; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 2
11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 3
11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 4
11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 5
11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 6
11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

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